molecular formula C11H11ClN2O3 B3035034 1-(4-Chloro-3-nitrobenzoyl)pyrrolidine CAS No. 288154-78-9

1-(4-Chloro-3-nitrobenzoyl)pyrrolidine

Cat. No.: B3035034
CAS No.: 288154-78-9
M. Wt: 254.67 g/mol
InChI Key: WDBLKANQIMBLDU-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrobenzoyl)pyrrolidine (1-CNP) is an organic compound that is used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 227.66 g/mol and a melting point of 189-190 °C. 1-CNP is a member of the pyrrolidine family, which is a class of five-membered heterocyclic compounds containing a nitrogen atom in a ring. It is a versatile compound that has found applications in a variety of scientific research fields, including materials science, biochemistry, and medicine.

Scientific Research Applications

Chemical Structure and Reactivity

  • The compound 1-(4-Chloro-3-nitrobenzoyl)pyrrolidine exhibits unique chemical properties due to its structure. One study focused on the unexpected product of 4-chloro-3-nitrobenzoyl isothiocyanate with pyrrolidine, resulting in a salt with specific conformational properties (Yamin & Zulkifli, 2011).

Optical and Electrochemical Properties

  • The optical and electrochemical properties of nitrobenzoyl pyrrole derivatives, closely related to this compound, have been studied for their potential in electrochromic and fluorescent applications (Coelho et al., 2014).

Hydrogen-Bonded Framework Structures

  • Research on hydrogen-bonded framework structures in derivatives of this compound provides insight into molecular interactions and crystallography, which is crucial for material science applications (Vasconcelos et al., 2006).

Heterocyclic Compound Synthesis

  • This compound plays a role in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic chemistry and pharmaceutical research (Ried & Erle, 1982).

Nonlinear Optical Properties

  • The study of novel organic materials for opto-electronic applications includes compounds like Pyrrolidin-1-ium 2-chloro-4-nitrobenzoate 2-chloro-4-nitrobenzoic acid, related to this compound, showing promising nonlinear optical properties (Karthick et al., 2020).

Crystallographic Analysis

  • Crystallographic studies of related compounds enhance understanding of molecular geometry and bonding, contributing to materials science and drug design (Rybakov et al., 2001).

Halogen Bonding in Molecular Salts

  • The role of halogen bonds in the crystal structures of molecular salts containing similar components to this compound is significant for pharmaceutical and chemical engineering (Oruganti et al., 2017).

Amino-Imino Tautomerism Studies

  • Studies on amino-imino tautomerism in derivatives provide insights into molecular stability and reactivity, which are crucial for drug development and chemical synthesis (Smrčková et al., 1994).

Pyrrolidine Chemistry in Medicine and Industry

  • Pyrrolidine derivatives, closely related to this compound, have significant applications in medicine and industry, such as in the development of dyes and agrochemicals (Żmigrodzka et al., 2022).

Pharmaceutical Co-Crystal Synthesis

  • The synthesis of pharmaceutical co-crystals involving compounds related to this compound highlights its potential in developing novel drug formulations (Lemmerer et al., 2010).

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c12-9-4-3-8(7-10(9)14(16)17)11(15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBLKANQIMBLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601236254
Record name (4-Chloro-3-nitrophenyl)-1-pyrrolidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288154-78-9
Record name (4-Chloro-3-nitrophenyl)-1-pyrrolidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288154-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-nitrophenyl)-1-pyrrolidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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